molecular formula C22H32N2O B4012003 N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea

N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea

Cat. No. B4012003
M. Wt: 340.5 g/mol
InChI Key: FONLIYIJOZTXSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea involves strategic chemical reactions that ensure the incorporation of the adamantyl group into the desired molecular framework. Such compounds are typically synthesized through reactions involving adamantyl isothiocyanate and corresponding amines, as demonstrated in the synthesis of adamantane-based thioureas. These reactions are characterized by the formation of thiourea derivatives through the interaction of adamantyl isothiocyanate with amines, showcasing the versatility of adamantane derivatives in chemical synthesis (Saeed, Erben, & Erben, 2014).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea, is significantly influenced by the adamantyl group. For example, adamantane-1-carbonyl thioureas exhibit conformations dictated by the degree of substitution on the thiourea core and the capacity to form intramolecular hydrogen bonds. These structural aspects affect vibrational properties and are explored through spectroscopic methods and quantum chemical calculations (Saeed, Erben, & Erben, 2014).

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, highlighting their reactivity and interaction capabilities. The chemical properties are influenced by the adamantyl group, leading to unique reactivity patterns, such as the formation of stable complexes with anions in solution. This reactivity is explored through the synthesis of adamantane bisurea derivatives and their complexation abilities, shedding light on the chemical versatility of adamantane-containing compounds (Blažek et al., 2013).

Physical Properties Analysis

The physical properties of N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea and related compounds are deeply influenced by the adamantane structure. The adamantyl group contributes to the high thermal stability and distinctive phase behavior of these compounds. The crystalline structure, determined by single-crystal X-ray diffraction, reveals the impact of adamantane on the molecular conformation and intermolecular interactions, which are crucial for understanding the physical properties of these materials (Saeed, Erben, & Bolte, 2015).

Chemical Properties Analysis

The chemical properties of adamantane derivatives, such as N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea, are marked by their stability and reactivity. The presence of the adamantyl group affects the electronic structure and reactivity, enabling these compounds to participate in various chemical reactions. These properties are explored through studies on the synthesis and reactivity of adamantane-containing compounds, offering insights into their chemical behavior and potential applications in various fields (Saeed, Erben, & Bolte, 2013).

Mechanism of Action

The mechanism of action of adamantyl-containing compounds often involves their interaction with biological systems. For instance, the adamantane moiety can serve as an ideal fit for cavities of various host molecules or act as a blocking agent for cellular ion channels .

Future Directions

The unique properties of adamantyl-containing compounds make them promising candidates for various applications. For instance, the concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems is encouraged for basic chemical investigations as well as for biomedical applications .

properties

IUPAC Name

1-[4-(1-adamantyl)-2-methylphenyl]-3-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O/c1-3-4-7-23-21(25)24-20-6-5-19(8-15(20)2)22-12-16-9-17(13-22)11-18(10-16)14-22/h5-6,8,16-18H,3-4,7,9-14H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLIYIJOZTXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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